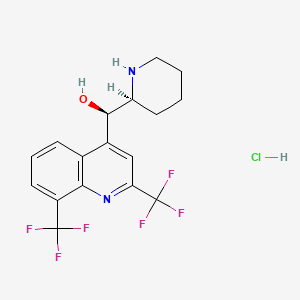
(R)-(2,8-bis(trifluoromethyl)quinolin-4-yl)((S)-piperidin-2-yl)methanol hydrochloride
Overview
Description
(R)-(2,8-bis(trifluoromethyl)quinolin-4-yl)((S)-piperidin-2-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C17H17ClF6N2O and its molecular weight is 414.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Mefloquine hydrochloride, also known as MFCD00797519, ®-(2,8-bis(trifluoromethyl)quinolin-4-yl)((S)-piperidin-2-yl)methanol hydrochloride, or TCMDC-123920, is primarily used as an antimalarial agent . Its primary targets are the Plasmodium falciparum and Plasmodium vivax , which are the parasites responsible for malaria .
Mode of Action
Some studies suggest that it specifically targets the80S ribosome of the Plasmodium falciparum . By inhibiting protein synthesis, it causes subsequent schizonticidal effects . Other studies suggest that mefloquine may inhibit merozoite invasion and interact with proteins involved with parasite membrane lipid trafficking and nutrient uptake .
Biochemical Pathways
Mefloquine hydrochloride affects the biochemical pathways of the Plasmodium parasites. It binds to haem, forming a complex that may also be toxic to the parasite . This disruption of the parasite’s normal biochemical pathways leads to its death and the subsequent prevention or treatment of malaria .
Pharmacokinetics
Mefloquine hydrochloride is extensively metabolized in the liver by the cytochrome P450 system . The presence of food significantly enhances the rate and extent of absorption, leading to about a 40% increase in bioavailability . In healthy adults, the apparent volume of distribution is approximately 20 L/kg, indicating extensive tissue distribution . Mefloquine may accumulate in parasitized erythrocytes .
Result of Action
The result of mefloquine hydrochloride’s action is the prevention or treatment of malaria . By inhibiting protein synthesis and causing subsequent schizonticidal effects , it effectively kills the Plasmodium parasites. It has been noted that mefloquine damages cochlear and vestibular hair cells through apoptosis . It also damages spiral ganglion neurons, degenerates cortical neuron and disrupts neuronal calcium homeostasis .
Action Environment
The action of mefloquine hydrochloride can be influenced by environmental factors. For instance, it is recommended that the drug be used only outdoors or in a well-ventilated area . Additionally, it is advised to avoid release to the environment as it is very toxic to aquatic life . The drug is also sensitive to the presence of food in the digestive system, which significantly enhances the rate and extent of its absorption .
Biochemical Analysis
Biochemical Properties
Mefloquine hydrochloride plays a crucial role in biochemical reactions, particularly in its interaction with the Plasmodium species. It specifically targets the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and causing schizonticidal effects . Additionally, mefloquine hydrochloride has been identified as an antagonist of the human adenosine A2A and A1 receptors, with nanomolar binding affinities . These interactions highlight the compound’s ability to interfere with critical biochemical pathways, ultimately leading to the inhibition of parasite growth and survival.
Cellular Effects
Mefloquine hydrochloride exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, mefloquine hydrochloride disrupts the function of the 80S ribosome in Plasmodium falciparum, leading to the inhibition of protein synthesis . This disruption affects the parasite’s ability to replicate and survive within host cells. Moreover, mefloquine hydrochloride has been associated with neurotoxic effects in human cells, potentially leading to neuropsychiatric symptoms such as depression, hallucinations, and anxiety .
Molecular Mechanism
The molecular mechanism of action of mefloquine hydrochloride involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. Mefloquine hydrochloride specifically targets the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects . Additionally, it acts as an antagonist of the human adenosine A2A and A1 receptors, with nanomolar binding affinities . These interactions disrupt critical biochemical pathways, leading to the inhibition of parasite growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mefloquine hydrochloride have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that mefloquine hydrochloride can cause ocular lesions in rats when administered daily for two years . These findings suggest that prolonged exposure to the compound may lead to adverse effects on cellular function and overall health.
Dosage Effects in Animal Models
The effects of mefloquine hydrochloride vary with different dosages in animal models. Higher doses of the compound have been associated with increased neuropsychiatric side effects, including emotional disturbances and anxiety . In a study involving male C57BL/6J mice, different doses of mefloquine hydrochloride (5, 25, or 100 mg/kg) were administered, and it was found that higher doses led to reduced anxiety-linked behaviors and increased emotional disinhibition . These findings highlight the importance of carefully monitoring dosage levels to minimize adverse effects.
Metabolic Pathways
Mefloquine hydrochloride is heavily metabolized in the liver by the CYP3A4 enzyme . The main metabolite identified is 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid . This metabolic pathway plays a crucial role in the compound’s pharmacokinetics and overall efficacy. Understanding the metabolic pathways of mefloquine hydrochloride is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of mefloquine hydrochloride within cells and tissues are critical for its efficacy. The compound is primarily transported through the bloodstream and distributed to various tissues, including the liver, where it undergoes extensive metabolism . Additionally, mefloquine hydrochloride has been shown to interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
Mefloquine hydrochloride’s subcellular localization plays a significant role in its activity and function. The compound has been observed to localize within the cytoplasm and interact with specific organelles, such as the ribosomes . These interactions are crucial for its antimalarial activity, as they disrupt the parasite’s protein synthesis machinery and inhibit its growth and replication.
Properties
IUPAC Name |
(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESWYMRNZNDGBX-SBKWZQTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51744-83-3, 51773-92-3 | |
| Record name | 4-Quinolinemethanol, α-(2S)-2-piperidinyl-2,8-bis(trifluoromethyl)-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51744-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mefloquine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (R*,S*)-(±)-α-2-piperidyl-2,8-bis(trifluoromethyl)quinoline-4-methanol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the proposed mechanism of action for MFQ against malaria?
A1: While the exact mechanism of action remains largely unknown, MFQ is believed to act as a blood schizonticide. It is proposed to interfere with the stability of the parasite cell membrane, possibly through interactions with the phospholipid bilayer, leading to cell lysis [].
Q2: What are the structural characteristics of MFQ?
A2: MFQ is the hydrochloride salt form of mefloquine, a piperidinyl quinidine. The molecular formula of (±)-mefloquine hydrochloride is C17H17F6N2O+.Cl-.0.5CH3OH, with a molecular weight of 430.8 g/mol []. The crystal structure has been determined to be tetragonal, belonging to the space group P42/n []. Studies have revealed four distinct conformations within the crystal structure, primarily differing in the rotation of the piperidine ring [].
Q3: How does the structure of MFQ relate to its enantiomers and their antimalarial activity?
A3: The absolute configuration of (−)-mefloquine has been determined to be 11R,12S through X-ray crystallography of its hydrochloride salt []. This finding enables a comparison of the configurations of mefloquine's optical isomers with those of quinine and quinidine. (−)-Mefloquine shares the same stereochemistry as quinine, while (+)-mefloquine aligns with quinidine []. Notably, (+)-mefloquine exhibits greater potency in vitro against certain Plasmodium falciparum strains (D6 and W2) compared to (−)-mefloquine, mirroring the potency difference between quinidine and quinine. This observation suggests a shared stereochemical basis for antimalarial activity among these compounds [].
Q4: How stable is MFQ under various storage conditions?
A4: MFQ cocrystals demonstrated stability over six months in stability studies []. The development of HPLC methods has facilitated the assessment of MFQ stability in various conditions, including hydrolytic, oxidative, and photolytic degradation [].
Q5: Has the complexation of MFQ with cyclodextrins been explored to improve its properties?
A5: Yes, researchers have investigated the complexation of MFQ with cyclodextrins, aiming to enhance its solubility []. Studies utilizing hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated β-cyclodextrin (RAMEB) have shown promise in improving MFQ's solubility, potentially leading to better bioavailability [].
Q6: What is the impact of structural modifications on the activity of MFQ and its analogs?
A6: Modifications to the MFQ structure have been investigated for their impact on pharmacological activity. Studies comparing (+/-)-erythro-mefloquine, (+/-)-threo-mefloquine, (+/-)-erythro-N-methylmefloquine and its N-oxide, along with other related compounds, have provided insights into structure-activity relationships []. These studies, utilizing techniques like molecular modeling and 1H-NMR, shed light on the influence of stereochemistry and substituent variations on the interactions of these compounds with biological targets [].
Q7: Have novel formulations of MFQ been explored to improve its therapeutic profile?
A7: Yes, researchers have developed novel organic salts of MFQ using organic anions as chemical adjuvants []. Notably, mefloquine mesylate exhibited enhanced water solubility compared to the hydrochloride salt. Furthermore, these ionic formulations demonstrated improved permeability and diffusion through synthetic membranes, highlighting their potential for enhanced bioavailability and therapeutic efficacy [].
Q8: What are the key pharmacokinetic parameters of MFQ?
A8: The pharmacokinetics of MFQ can vary between populations. Studies comparing Thai patients with falciparum malaria to healthy Caucasian volunteers revealed significant differences in oral clearance (CLpo) and terminal elimination half-lives []. These findings underscore the potential influence of both genetic and disease-related factors on MFQ pharmacokinetics [].
Q9: Have any resistance mechanisms been identified for MFQ?
A9: Yes, the development of MFQ resistance in Plasmodium falciparum has been observed in vitro []. Serial passage of a multidrug-resistant clone in increasing concentrations of MFQ led to the emergence of increasingly resistant lines, exhibiting altered morphology, growth rates, and drug susceptibility profiles []. These resistant lines showed significant increases in resistance to halofantrine and increased sensitivity to chloroquine, reflecting a multidrug-resistant phenotype [].
Q10: What are the potential neurologic or psychiatric adverse effects associated with MFQ?
A10: MFQ has been associated with psychiatric and neurologic adverse effects []. The drug's labeling highlights the potential for such effects, which can include anxiety, paranoia, depression, hallucinations, dizziness, loss of balance, and ringing in the ears []. These effects may occur anytime during or even after therapy, and can persist for extended periods [].
Q11: What strategies have been explored to improve the delivery of MFQ?
A11: Different approaches have been investigated to enhance MFQ delivery and potentially improve its therapeutic profile. These include:
- Nanoparticle Formulation: Formulating MFQ as nanoparticles using methods like emulsion diffusion has been explored to improve dissolution, potentially leading to enhanced bioavailability and therapeutic efficacy [].
- Microparticle Formulation: Microencapsulation of MFQ using polymers like Eudragit E has been investigated as a strategy to mask the drug's bitterness and improve its dissolution characteristics [].
Q12: What analytical techniques are commonly employed for the characterization and quantification of MFQ?
A12: Various analytical methods have been developed and validated for the characterization, quantification, and monitoring of MFQ. Some commonly employed techniques include:
- High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV detection, have been established for the determination of MFQ in various matrices, including bulk drug, tablet dosage forms, and biological samples [, , ].
- Spectrophotometry: Spectrophotometric methods based on ion-pair complexation with dyes like metanil yellow and bromophenol blue have been developed for the analysis of MFQ [].
- High-Performance Thin Layer Chromatography (HPTLC): HPTLC coupled with densitometry has emerged as a valuable tool for the analysis of MFQ in combined dosage forms, offering advantages in terms of speed and simplicity [, ].
Q13: How is the quality of MFQ ensured throughout its lifecycle?
A13: Quality control and assurance are paramount throughout the development, manufacturing, and distribution of MFQ to ensure its consistency, safety, and efficacy. These measures typically involve adherence to strict regulatory guidelines and Good Manufacturing Practices (GMP).
Q14: Have there been studies on the environmental impact of MFQ?
A14: While this document collection doesn't explicitly cover the environmental impact of MFQ, it's a crucial aspect to consider for any pharmaceutical compound. Assessing potential ecotoxicological effects and exploring strategies to mitigate negative impacts on the environment are essential for responsible drug development and utilization.
Q15: What are some alternatives and substitutes for MFQ in malaria treatment?
A15: The search for effective antimalarial agents is ongoing, driven by factors such as drug resistance and the need for improved safety profiles. While this specific document collection doesn't delve into MFQ alternatives, it's an active area of research. Exploring other antimalarial drugs, including artemisinin-based combination therapies (ACTs) [, , ], is essential for expanding treatment options and combating malaria effectively.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B7910486.png)
![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one](/img/structure/B7910492.png)
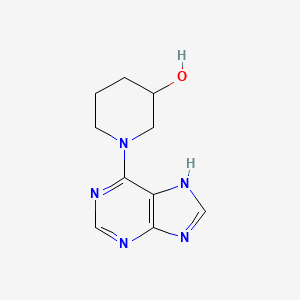
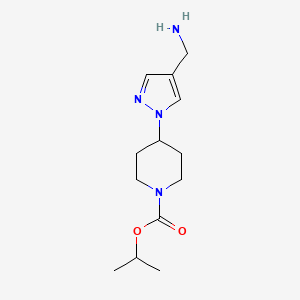

![3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B7910517.png)
![2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-phenylacetic acid](/img/structure/B7910523.png)
![8-(Chloromethyl)-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7910529.png)

![(2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone](/img/structure/B7910541.png)
![Tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B7910568.png)
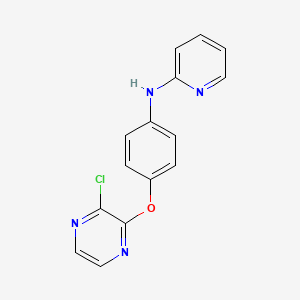
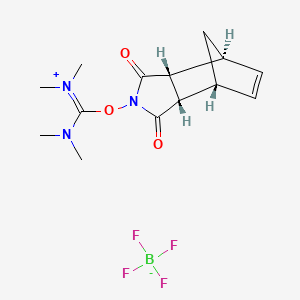
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B7910593.png)
